E7974

Description

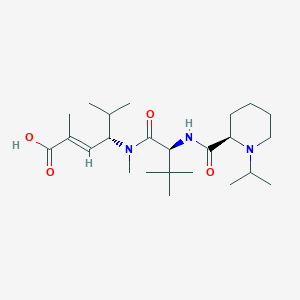

Structure

3D Structure

Properties

CAS No. |

610787-07-0 |

|---|---|

Molecular Formula |

C24H43N3O4 |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1 |

InChI Key |

FWYMMXUDTATKLG-PGLMLKKXSA-N |

SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

E-7974; E 7974; E7974. |

Origin of Product |

United States |

Foundational & Exploratory

E7974: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of hemiasterlin, a natural product isolated from the marine sponge Cymbastela sp.[1]. It is a potent, tubulin-targeting antimitotic agent that has demonstrated significant preclinical antitumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The primary mechanism involves the direct inhibition of tubulin polymerization.

Molecular Target and Binding

This compound's primary molecular target is tubulin, the protein subunit of microtubules. Photoaffinity labeling studies have revealed that this compound preferentially binds to α-tubulin , with minor binding to β-tubulin also detected[2]. This interaction is thought to occur at the Vinca domain of tubulin. The preferential targeting of α-tubulin is a unique characteristic among many tubulin-binding agents[2].

Effects on Microtubule Dynamics

By binding to tubulin, this compound inhibits its polymerization into microtubules. This leads to a marked disruption of the mitotic spindle architecture, which is essential for the proper segregation of chromosomes during mitosis[1]. The inhibition of tubulin polymerization ultimately results in a decrease in microtubule density within the cell[1].

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase[1]. This mitotic blockade is a hallmark of tubulin-targeting agents. Studies have shown that even a short exposure to this compound is sufficient to induce a long-lasting mitotic arrest[2].

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. This is characterized by several key biochemical events:

-

Appearance of Hypodiploid Cells: Flow cytometry analysis of this compound-treated cells reveals a significant population of hypodiploid (sub-G1) cells, indicative of DNA fragmentation, a characteristic of late-stage apoptosis[1].

-

Caspase-3 Activation: this compound treatment leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade[2][3].

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis[2][3].

The signaling pathway from microtubule disruption to apoptosis is a critical component of this compound's anticancer activity.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to circumvent common mechanisms of drug resistance. It has shown potent activity in cancer cell lines that are resistant to other microtubule-targeting agents, such as taxanes. This is attributed to this compound being a poor substrate for the P-glycoprotein (PgP) drug efflux pump, a common mediator of multidrug resistance[4].

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µmol/L) |

| This compound | ~2-3 |

| Vinblastine | ~2-3 |

| Data are approximate values based on graphical representations in Kuznetsov et al., 2009. |

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nmol/L) |

| U-937 | Histiocytic Lymphoma | 0.3 |

| DU 145 | Prostate Cancer | 0.5 |

| NCI/ADR-RES | Ovarian Cancer (MDR) | 1.2 |

| A2780 | Ovarian Cancer | 0.2 |

| HL-60/MX2 | Promyelocytic Leukemia | 1.8 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.1 |

| Data extracted from Kuznetsov et al., 2009. |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the descriptions provided in the primary literature and standard laboratory practices.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Semantic Scholar [semanticscholar.org]

E7974: A Technical Guide to a Novel Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

E7974 is an N-isopropyl-d-pipecolic acid derivative of hemiasterlin. Its chemical structure is presented below.

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Mechanism of Action

This compound exerts its potent antiproliferative effects by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.

Tubulin Interaction

This compound binds to tubulin, preventing its assembly into microtubules.[1][3] Photoaffinity labeling studies have revealed that this compound preferentially binds to α-tubulin, with minor interactions also detected with β-tubulin.[1][3] This interaction is distinct from many other tubulin-targeting agents that primarily bind to the β-tubulin subunit. The binding of this compound to the tubulin molecule interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][3]

Cell Cycle Arrest and Apoptosis

The inhibition of microtubule formation by this compound leads to a block in the G2/M phase of the cell cycle.[2][3] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP), both of which are key biochemical markers of apoptosis.[3]

References

E7974: A Deep Dive into Its Mechanism as a Tubulin Polymerization Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of the marine sponge natural product hemiasterlin, which has demonstrated potent antimitotic and antineoplastic activities. This technical guide provides a comprehensive overview of the core mechanism of this compound as a tubulin polymerization inhibitor, its impact on cellular processes, and detailed methodologies for its study. This compound acts by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in essential processes such as cell division, intracellular transport, and maintenance of cell shape. Its unique binding characteristics and efficacy in drug-resistant models make it a compound of significant interest in oncology research and drug development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary cytotoxic effect by directly interacting with tubulin, the protein subunit of microtubules. Unlike many other tubulin-targeting agents that bind to the β-tubulin subunit, this compound and other hemiasterlin analogs appear to have a unique mechanism that predominantly targets the α-tubulin subunit, although minor binding to β-tubulin has also been detected[1][2]. Some sources also suggest it binds to the Vinca domain on tubulin.

The binding of this compound to tubulin inhibits the polymerization of tubulin dimers into microtubules[1][2]. This disruption of microtubule formation leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified in vitro. The IC50 value for the inhibition of purified bovine brain tubulin polymerization is similar to that of the well-known tubulin inhibitor, vinblastine[1][2].

| Compound | In Vitro Tubulin Polymerization IC50 (Vmax) |

| This compound | 3.9 µmol/L[2] |

| Vinblastine | 3.2 µmol/L[2] |

Cellular Effects of this compound

The inhibition of tubulin polymerization by this compound triggers a series of profound effects on cancer cells, primarily impacting cell division and survival signaling pathways.

Disruption of Mitotic Spindle Formation and G2/M Arrest

Properly formed mitotic spindles, composed of microtubules, are essential for the accurate segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound markedly disrupts the formation of these spindles[1][2]. This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the G2/M phase[1][2]. This extended mitotic block prevents cancer cells from completing cell division.

Induction of Apoptosis

Prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death[1][2]. A key indicator of this is the appearance of a hypodiploid cell population in flow cytometry analysis, representing cells with fragmented DNA[1][2]. The apoptotic cascade induced by this compound is characterized by the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP)[1][2].

Activity in Drug-Resistant Cancer Models

A significant advantage of this compound is its demonstrated activity in cancer cell lines that have developed resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids[3]. This includes cells that overexpress the P-glycoprotein (PgP) drug efflux pump, a common mechanism of multidrug resistance[3]. This compound is a poor substrate for PgP, allowing it to accumulate within resistant cancer cells and exert its cytotoxic effects[3].

Quantitative Data on Antiproliferative Activity

| Cell Line | Cancer Type | Reported Potency |

| U-937 | Human Histiocytic Lymphoma | Growth inhibition at 300 nmol/L[5] |

| DU 145 | Human Prostate Cancer | Growth inhibition at 19.5 and 65 nmol/L[2][5] |

| Various Human Cancer Cell Lines | - | Low nM growth inhibitory potency[3][4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to G2/M arrest and apoptosis.

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for characterizing the in vitro activity of this compound.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

This compound stock solution (dissolved in DMSO)

-

Control compounds (e.g., vinblastine as an inhibitor, paclitaxel as a stabilizer, DMSO as a vehicle)

-

96-well microplate

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution by resuspending lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM. Keep the solution on ice.

-

Prepare serial dilutions of this compound and control compounds in polymerization buffer.

-

Add the compound dilutions to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin/GTP solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance values over time to generate polymerization curves. Calculate the IC50 value by determining the concentration of this compound that inhibits the maximum rate of polymerization by 50%.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cancer cell lines

-

Glass coverslips

-

Complete cell culture medium

-

This compound stock solution

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with this compound at various concentrations for a desired time period. Include a vehicle control.

-

Wash the cells with PBS and fix them with the fixation solution.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding by incubating the cells in blocking solution.

-

Incubate the cells with the primary antibody diluted in blocking solution.

-

Wash the cells with PBS to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution, protected from light.

-

Wash the cells with PBS to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle and detects the sub-G1 population indicative of apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Trypsin-EDTA

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat them with this compound for various time points.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

Conclusion

This compound is a potent tubulin polymerization inhibitor with a distinct mechanism of action that primarily targets α-tubulin. Its ability to disrupt microtubule dynamics leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. Notably, its efficacy in multidrug-resistant models highlights its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel tubulin-targeting compounds in the field of cancer research. Further studies to elucidate the full spectrum of its antiproliferative activity across a wider range of cancer cell lines and to fully map the intricate signaling pathways it modulates will be crucial for its future clinical development.

References

- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

E7974: A Comprehensive Technical Guide to its G2-M Cell Cycle Arrest Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analog of the marine natural product hemiasterlin, which demonstrates potent antimitotic activity by inducing cell cycle arrest at the G2-M phase. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its interaction with tubulin and the subsequent cellular consequences. This document details the signaling pathways involved, presents quantitative data from preclinical and clinical studies, and offers comprehensive experimental protocols for key assays used to investigate its activity. Visual diagrams are provided to illustrate complex pathways and workflows, offering a clear and concise resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the mitotic spindle and play a critical role in chromosome segregation during cell division.[1] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[1] this compound is a novel synthetic analog of the marine sponge-derived tripeptide hemiasterlin.[1][2][3] It exhibits potent antiproliferative effects by targeting tubulin, leading to the disruption of microtubule function and subsequent arrest of the cell cycle in the G2-M phase, ultimately inducing apoptosis.[1][3] Notably, this compound has shown efficacy in preclinical models of tumors resistant to other tubulin-targeting agents like taxanes and vinca alkaloids, suggesting a distinct mechanism of interaction and the potential to overcome certain forms of drug resistance.[1][2]

Mechanism of Action: Tubulin Destabilization

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of tubulin polymerization.[1][4] Unlike some other microtubule-targeting agents, this compound binds to the Vinca domain of tubulin, with a preferential interaction with α-tubulin, although some minor binding to β-tubulin has been observed.[1][3][5] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules.[1] The disruption of microtubule dynamics has two major consequences:

-

Disruption of the Mitotic Spindle: During mitosis, microtubules form the mitotic spindle, which is responsible for the precise alignment and segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[1][2] This leads to a failure of chromosome congression at the metaphase plate and an inability of the cell to progress through mitosis.[1]

-

Induction of Mitotic Arrest: The cell cycle is a tightly regulated process with checkpoints that monitor the fidelity of each stage. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. The disruption of the mitotic spindle by this compound activates the SAC, leading to a prolonged arrest in the G2-M phase of the cell cycle.[1][4]

Prolonged mitotic arrest is an unsustainable state for the cell. If the damage to the mitotic spindle cannot be repaired and the cell is unable to satisfy the SAC, it will ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

Signaling Pathways

The signaling cascade initiated by this compound that leads to G2-M cell cycle arrest and apoptosis is primarily driven by its direct physical interaction with tubulin.

Primary Pathway: Tubulin Depolymerization and Apoptosis Induction

The central signaling event is the binding of this compound to α-tubulin. This initiates a series of events that culminate in apoptosis.

Secondary Pathway: Immune Modulation via GEF-H1

Interestingly, some research on plinabulin, a compound closely related or identical to this compound, suggests a secondary mechanism of action involving the activation of an immune response.[6][7][8] This pathway is initiated by the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from the microtubule cytoskeleton upon its disruption by the drug.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Polymerization IC50 | 3.9 µmol/L | Purified bovine brain tubulin | [1] |

| Vinblastine Tubulin Polymerization IC50 | 3.2 µmol/L | Purified bovine brain tubulin | [1] |

| Plinabulin Tubulin Polymerization IC50 | 2.4 µM | Cell-free microtubule protein | [9] |

| Colchicine Tubulin Polymerization IC50 | 7.6 µM | Cell-free microtubule protein | [9] |

| Plinabulin IC50 | 9.8 nM | HT-29 cells | [10] |

Table 2: Phase I Clinical Trial Data for this compound (Day 1 of 21-day cycle)

| Parameter | Value | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 0.45 mg/m² | Advanced solid tumors | [11][12] |

| Dose-Limiting Toxicity (DLT) | Grade 4 febrile neutropenia | Advanced solid tumors | [11][12] |

| Volume of Distribution (Vd) | 37.95 - 147.93 L | Advanced solid tumors | [11][12] |

| Clearance (CL) | 2.23 - 7.15 L/h | Advanced solid tumors | [11][12] |

| Elimination Half-life (t1/2) | 10.4 - 30.5 hours | Advanced solid tumors | [11][12] |

Table 3: Phase I Clinical Trial Data for this compound (Days 1 and 15 of a 28-day cycle)

| Parameter | Value | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 0.31 mg/m² | Solid malignancies | [13] |

| Dose-Limiting Toxicities | Grade 3/4 neutropenia | Solid malignancies | [13] |

| Volume of Distribution (Vss) | 55 - 187 L | Solid malignancies | [13] |

| Clearance (CL) | 1.99 - 8.77 L/hr | Solid malignancies | [13] |

| Elimination Half-life (t1/2) | 11.9 - 31.6 hr | Solid malignancies | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified bovine brain tubulin

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

This compound stock solution in DMSO

-

Control compounds (e.g., vinblastine, DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP mixture into pre-chilled microcuvettes.

-

Add this compound at various concentrations or control compounds to the cuvettes.

-

Place the cuvettes in the spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time, taking readings at regular intervals (e.g., every minute for 60 minutes).

-

The rate of polymerization is proportional to the rate of increase in absorbance. Plot absorbance versus time to generate polymerization curves.

-

Calculate the Vmax for each concentration and determine the IC50 value for this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cultured cancer cells (e.g., U-937, DU 145)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 0, 4, 8, 12, 24 hours).

-

Harvest cells by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[14][15]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[16][17]

-

Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of DNA content (PI fluorescence intensity). The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in S phase will have intermediate DNA content.

-

Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software. An increase in the G2/M population indicates a G2-M arrest. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, following this compound treatment.

Materials:

-

Cultured cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.[18][19]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[20][21]

Conclusion

This compound is a potent antimitotic agent that induces G2-M cell cycle arrest and apoptosis by inhibiting tubulin polymerization. Its unique interaction with α-tubulin and its efficacy in drug-resistant models make it a promising candidate for further cancer therapeutic development. The potential for immune system activation through the GEF-H1 pathway adds another layer to its mechanism and suggests possibilities for combination therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating this compound and other microtubule-targeting agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Semantic Scholar [semanticscholar.org]

- 5. Facebook [cancer.gov]

- 6. onclive.com [onclive.com]

- 7. Plinabulin | BeyondSpring [beyondspringpharma.com]

- 8. BeyondSpring Announces Submission of New Drug Application to U.S. FDA and China NMPA for Plinabulin and G-CSF Combination for the Prevention of Chemotherapy-Induced Neutropenia (CIN) - BioSpace [biospace.com]

- 9. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. A phase 1 trial of this compound administered on day 1 of a 21-day cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. google.com [google.com]

E7974-Induced Apoptosis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974, a synthetic analogue of the marine sponge-derived natural product hemiasterlin, is a potent antimitotic agent that induces apoptosis in cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its interaction with tubulin, subsequent cell cycle arrest, and activation of the caspase cascade. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a novel microtubule-targeting agent that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] Unlike other tubulin inhibitors such as taxanes and vinca alkaloids, this compound exhibits potent activity against multidrug-resistant cancer cell lines, suggesting a distinct mechanism of action and the potential to overcome common resistance pathways.[2] This document outlines the core signaling pathway of this compound-induced apoptosis, from its initial interaction with tubulin to the execution of programmed cell death.

Mechanism of Action: From Microtubule Disruption to Apoptotic Execution

The primary mechanism of action of this compound is the disruption of microtubule dynamics, which is essential for mitotic spindle formation and cell division. This ultimately leads to prolonged mitotic arrest and the induction of the intrinsic apoptotic pathway.

Inhibition of Tubulin Polymerization

This compound binds to tubulin, preferentially to α-tubulin, and inhibits its polymerization into microtubules.[3] This interaction disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. The inhibitory effect of this compound on tubulin polymerization is comparable to that of vinblastine.[3]

G2/M Cell Cycle Arrest

The disruption of mitotic spindle formation by this compound leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][3] Prolonged arrest in mitosis is a potent trigger for apoptosis. Studies have shown that treatment of cancer cells with this compound results in a significant accumulation of cells in the G2/M phase.[1] For instance, in U-937 human histiocytic lymphoma cells treated with 300 nmol/L this compound, a complete blockage of new cells progressing through mitosis was observed by 10 hours, with a concurrent depletion of the G1 phase population.[1]

Induction of Apoptosis

Sustained mitotic arrest induced by this compound triggers the intrinsic pathway of apoptosis. This is characterized by the appearance of a hypodiploid cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis.[1][3] In U-937 cells, a hypodiploid population became evident after 8 hours of exposure to 300 nmol/L this compound and constituted nearly the entire cell population after 24 hours.[1]

The activation of the apoptotic cascade is further confirmed by the cleavage and activation of key apoptotic proteins. Western blot analysis of U-937 cells treated with this compound revealed the cleavage of procaspase-3 into its active form and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP).[1][3] This cleavage of PARP is a critical step in the execution of apoptosis, as it inactivates a key DNA repair enzyme.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| U-937 | Histiocytic Lymphoma | Data not specified in provided text |

| DU 145 | Prostate Cancer | Data not specified in provided text |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data is based on the findings from Kuznetsov et al., Mol Cancer Ther 2009.

Table 2: Cell Cycle Analysis of U-937 Cells Treated with 300 nmol/L this compound

| Time (hours) | % Cells in G1 | % Cells in G2/M | % Hypodiploid Cells |

| 0 | >80% | ~15% | <5% |

| 4 | Decreasing | Increasing | <5% |

| 8 | Significantly Decreased | Maximal | Evident Increase |

| 10 | Depleted | Maximal | Increasing |

| 24 | Depleted | Low | Nearly 100% |

Data is an interpretation of graphical representations from Kuznetsov et al., Mol Cancer Ther 2009.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kuznetsov et al. in Molecular Cancer Therapeutics, 2009.

Cell Culture

U-937 human histiocytic lymphoma cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and 1% penicillin-streptomycin. DU 145 human prostate carcinoma cells were maintained in MEM supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 1% nonessential amino acids, and 1% penicillin-streptomycin. All cells were grown at 37°C in a humidified atmosphere of 5% CO2.

Cell Cycle Analysis by Flow Cytometry

Experimental Workflow

-

Cell Treatment: Cells were treated with the indicated concentrations of this compound for various time points.

-

Harvesting and Fixation: Cells were harvested by centrifugation, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine DNA content and cell cycle distribution.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Following treatment with this compound, cells were harvested and lysed in a buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for caspase-3 and PARP. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.

Conclusion

This compound represents a promising class of antimitotic agents with a distinct mechanism of action that leads to potent induction of apoptosis in cancer cells. Its ability to overcome resistance mechanisms associated with other tubulin-targeting drugs makes it a valuable candidate for further clinical investigation. The detailed understanding of its apoptotic pathway, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at optimizing its therapeutic potential.

References

- 1. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

E7974: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed as a potent antimitotic agent with significant potential in oncology. This document provides an in-depth technical overview of this compound, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from key preclinical studies are summarized, and the core signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a novel small molecule that emerged from the chemical optimization of hemiasterlin, a tripeptide originally isolated from marine sponges.[1][2] Hemiasterlins are known for their potent cytotoxic effects against a range of cancer cell lines. This compound was designed to retain the high potency of the natural product while potentially offering an improved therapeutic profile.[1] A key characteristic of this compound is its ability to overcome common drug resistance mechanisms, such as those mediated by the P-glycoprotein (Pgp) drug efflux pump, making it a promising candidate for treating refractory tumors.[1]

Molecular Target and Binding Characteristics

The primary molecular target of this compound is tubulin , the protein subunit of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

-

Binding Site: this compound interacts with tubulin at the Vinca domain , a site distinct from the taxane-binding site.[3]

-

Subunit Specificity: Photoaffinity labeling studies have demonstrated that this compound preferentially binds to α-tubulin , with minor interactions also detected with β-tubulin.[2][4] This predominant targeting of α-tubulin is a unique characteristic shared with other hemiasterlin-based compounds.[2][4]

Mechanism of Action

This compound exerts its cytotoxic effects through a tubulin-based antimitotic mechanism.[1][2] By binding to tubulin, this compound inhibits its polymerization into microtubules.[1][4] This disruption of microtubule dynamics has profound consequences for dividing cells:

-

Inhibition of Mitotic Spindle Formation: The inability to form functional microtubules prevents the assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[1][2]

-

G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][4]

-

Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis (programmed cell death).[1][4] This is evidenced by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are hallmark biochemical markers of apoptosis.[1][4]

The overall mechanism of action is illustrated in the signaling pathway diagram below.

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibition of Tubulin Polymerization

| Compound | IC50 (µmol/L) |

| This compound | 1.8 ± 0.2 |

| Vinblastine | 1.9 ± 0.3 |

Data from Kuznetsov et al., 2009. IC50 values represent the concentration of the compound that inhibits the polymerization of purified bovine brain tubulin by 50%.

Table 2: In Vitro Growth Inhibition of Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| U-937 | Histiocytic Lymphoma | 0.3 |

| DU 145 | Prostate Cancer | 1.0 |

| A549 | Lung Cancer | 1.2 |

| HT-29 | Colon Cancer | 1.5 |

| MDA-MB-231 | Breast Cancer | 1.1 |

| PANC-1 | Pancreatic Cancer | 1.8 |

| SK-OV-3 | Ovarian Cancer | 1.3 |

Representative IC50 values from various in vitro studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Reagents:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mmol/L PIPES, pH 6.9, 2 mmol/L MgCl2, 0.5 mmol/L EGTA)

-

GTP (1 mmol/L final concentration)

-

This compound and Vinblastine (dissolved in DMSO)

-

-

Protocol:

-

Tubulin is diluted in General Tubulin Buffer to a final concentration of 1.0 mg/mL.

-

The tubulin solution is pre-incubated with various concentrations of this compound, vinblastine, or DMSO (vehicle control) for 15 minutes at 30°C.

-

GTP is added to the mixture to a final concentration of 1 mmol/L to initiate polymerization.

-

The change in absorbance at 340 nm is monitored every minute for 60 minutes at 30°C using a temperature-controlled spectrophotometer. Increased absorbance indicates tubulin polymerization.

-

IC50 values are calculated from the dose-response curves.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture: U-937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells are treated with 300 nmol/L this compound for various time points (e.g., 0, 6, 12, 24 hours).

-

Protocol:

-

Harvest cells by centrifugation.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

-

Immunofluorescence for Microtubule and Mitotic Spindle Analysis

This technique is used to visualize the effects of this compound on the microtubule network and mitotic spindles.

-

Cell Culture and Treatment: DU 145 human prostate cancer cells are grown on coverslips and treated with this compound (e.g., 19.5 or 65 nmol/L) or a vehicle control for 18 hours.[2]

-

Protocol:

-

Fix cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with primary antibodies: mouse anti-β-tubulin and rabbit anti-phospho-histone H3 (a marker for mitotic cells) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a confocal microscope.[2]

-

Western Blot for Apoptosis Markers

This assay detects the presence of key proteins involved in the apoptotic pathway.

-

Cell Culture and Lysis: U-937 cells are treated with 300 nmol/L this compound for various time points. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protocol:

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C. A primary antibody against β-actin or GAPDH is used as a loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: General workflow for Western blot analysis of apoptosis markers.

Conclusion

This compound is a potent, tubulin-targeting antimitotic agent with a distinct mechanism of action. Its preferential binding to α-tubulin and its ability to inhibit tubulin polymerization lead to G2/M cell cycle arrest and subsequent apoptosis. The comprehensive preclinical data, including its activity in drug-resistant models, underscore its potential as a valuable therapeutic candidate in oncology. This technical guide provides a foundational understanding of this compound's core biology and the methodologies used to elucidate its function, serving as a resource for ongoing research and development efforts in the field of cancer therapeutics.

References

E7974 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed through medicinal chemistry efforts to optimize the parent compound's therapeutic profile. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action as a potent inhibitor of tubulin polymerization. The document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes the critical signaling pathways and experimental workflows.

Introduction

This compound is a novel antimitotic agent that exhibits significant preclinical efficacy against a broad range of cancer cell lines, including those resistant to established tubulin-targeting drugs like paclitaxel.[1][2] Its development was driven by the need to improve the in vivo toxicity profile of its parent compound, hemiasterlin, a potent cytotoxic tripeptide isolated from marine sponges.[1] this compound retains the potent in vitro anticancer activity of hemiasterlin while demonstrating a more favorable safety profile.[1] This document serves as a comprehensive resource for researchers engaged in the study and development of tubulin inhibitors, providing a detailed examination of the SAR and methodologies central to the characterization of this compound.

Structure-Activity Relationship (SAR)

The discovery of this compound was the culmination of systematic medicinal chemistry optimization of the hemiasterlin scaffold.[2] Structure-activity relationship studies indicated that the scaffold was amenable to modifications at specific positions, leading to the identification of key structural features that enhance potency and drug-like properties.[2]

A pivotal finding in the SAR of hemiasterlin analogues was the tolerance for modifications at the t-butyl position of the A-segment.[2] Furthermore, the introduction of cyclic amino acids at the N-terminus was found to be particularly beneficial for potency.[2] Specifically, analogues incorporating piperidine-containing amino acids, such as pipecolic acid, demonstrated very high potency.[2] This line of investigation ultimately led to the synthesis of this compound, an N-isopropyl-d-pipecolic acid derivative, which exhibited a superior preclinical profile.[2]

To further elucidate the binding interactions of this compound with tubulin, two tritiated photoaffinity probes were synthesized: ER-809878, with a benzophenone moiety at the t-butyl position, and ER-812906, with the photolabile group at the C-terminus.[2] Both probes preferentially photolabeled α-tubulin, indicating that this compound primarily targets the α-subunit of the tubulin heterodimer, a unique mechanism compared to many other tubulin-targeting agents that bind to β-tubulin.[2]

Quantitative Data

While a comprehensive quantitative SAR table for a broad series of this compound analogues is not publicly available in the reviewed literature, the following table summarizes the inhibitory concentrations (IC50) for this compound and its parent compound, hemiasterlin, in key assays.

| Compound | Assay | Cell Line / Target | IC50 (nmol/L) | Reference |

| This compound | Tubulin Polymerization | Purified bovine brain tubulin | Similar to Vinblastine | [2][3] |

| Hemiasterlin | Tubulin Polymerization | Purified tubulin | Not specified | [1] |

| This compound | Cell Proliferation | Wide variety of human cancer cell types | Subnanomolar to low nanomolar | [2] |

| Hemiasterlin | Cell Proliferation | Not specified | Potent | [1] |

Mechanism of Action

This compound exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division. The primary mechanism of action is the inhibition of tubulin polymerization.[1][2] This leads to a cascade of cellular events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

This compound directly binds to tubulin, preventing its assembly into microtubules.[1] In vitro studies have shown that this compound inhibits the polymerization of purified tubulin with a potency comparable to the well-established tubulin inhibitor, vinblastine.[2][3] This inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Cell Cycle Arrest

By interfering with mitotic spindle formation, this compound causes cells to arrest in the G2/M phase of the cell cycle.[2] Flow cytometry analysis of cancer cells treated with this compound reveals a significant increase in the population of cells in the G2/M phase, even after short exposure times.[2] This prolonged mitotic blockade is a hallmark of tubulin-targeting agents.

Induction of Apoptosis

The sustained arrest in mitosis triggered by this compound ultimately leads to the activation of the apoptotic cell death pathway.[2] This is evidenced by the appearance of a hypodiploid cell population in flow cytometry analysis and the biochemical markers of apoptosis, such as the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structure-activity relationship and mechanism of action of this compound, based on the procedures described in the primary literature.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Methodology:

-

Preparation of Tubulin: Purified bovine brain tubulin is used.

-

Reaction Mixture: The assay is typically performed in a buffer such as 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, and 0.5 mM EGTA.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP (1 mM) and warming the reaction to 37°C. A polymerization enhancer like glycerol (10%) may also be included.

-

Compound Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., vinblastine or nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.

-

Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (light scattering) at 340 nm or 350 nm over time using a spectrophotometer. Alternatively, a fluorescent reporter like DAPI, which binds preferentially to polymerized tubulin, can be used to monitor polymerization via an increase in fluorescence intensity.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Cell Culture and Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., U-937 human histiocytic lymphoma, DU 145 human prostate cancer) are used.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, WST, or CellTiter-Glo assay, which measures metabolic activity as an indicator of the number of viable cells.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compound (e.g., this compound) or vehicle control for various time points.

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires treatment with RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.

Methodology:

-

Cell Lysis: Following treatment with the test compound, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, full-length and cleaved PARP). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponding to the cleaved proteins is quantified to assess the level of apoptosis induction.

Visualizations

Signaling Pathway

References

An In-depth Technical Guide to the Discovery and Synthesis of E7974

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7974 is a synthetic analogue of the marine natural product hemiasterlin, developed by Eisai Co., Ltd. as a potent anti-microtubule agent with significant anticancer activity. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways.

Discovery and Lead Optimization

This compound was identified through a lead optimization program focused on the marine sponge-derived natural product, hemiasterlin. While hemiasterlin demonstrated potent in vitro anticancer activity by inhibiting tubulin polymerization, its in vivo efficacy was hampered by toxicity.[1] The primary goal of the medicinal chemistry efforts at Eisai was to improve the in vivo therapeutic index by modifying the hemiasterlin scaffold.

Through the synthesis of a large number of analogues with variations at each position of the tripeptide backbone, structure-activity relationship (SAR) studies indicated that modifications at the N-terminus could yield compounds with high potency, reduced susceptibility to P-glycoprotein (PgP)-mediated drug efflux, and improved pharmaceutical properties.[1][2] Specifically, the incorporation of cyclic amino acids at the N-terminus, such as pipecolic acid, proved to be particularly effective.[1] This synthetic exploration culminated in the discovery of this compound, an N-isopropyl-d-pipecolic acid derivative of hemiasterlin.[1] this compound retained the potent in vitro anticancer activity of the parent compound while exhibiting an improved in vivo toxicity profile.[1]

Chemical Synthesis

The total synthesis of this compound, a complex tripeptide derivative, involves a multi-step process. While a definitive, step-by-step protocol for this compound is proprietary to Eisai, a plausible synthetic route can be constructed based on the published synthesis of hemiasterlin and its analogues, as detailed in patents filed by Eisai (e.g., US Patent 7,192,972 B2). The core of the synthesis involves the coupling of three key amino acid-like fragments, followed by modifications to introduce the N-isopropyl-d-pipecolic acid moiety.

A general strategy for the synthesis of hemiasterlin analogues involves the following key steps:

-

Synthesis of the Amino Acid Fragments: The individual amino acid components of the tripeptide are synthesized or commercially sourced. These often contain non-standard side chains and stereochemistry, requiring asymmetric synthesis techniques.

-

Peptide Coupling Reactions: The amino acid fragments are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HOBt) to form the tripeptide backbone.

-

Modification and Deprotection: Following the formation of the tripeptide, further chemical modifications are carried out, such as the introduction of the N-isopropyl group on the pipecolic acid residue. Finally, protecting groups are removed to yield the active compound, this compound.

The synthesis requires careful control of stereochemistry at multiple chiral centers to ensure the desired biological activity. Purification of intermediates and the final product is typically achieved using chromatographic techniques such as flash column chromatography and high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[2][3] Its mechanism of action can be summarized as follows:

-

Tubulin Polymerization Inhibition: this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[2][3] This action is similar to that of vinca alkaloids.[3]

-

Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.[2][3]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3] This is characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).[2][3]

-

Preferential Binding to α-tubulin: Photoaffinity labeling studies have shown that this compound preferentially binds to the α-tubulin subunit, with minor binding to β-tubulin also detected.[4] This distinguishes it from many other tubulin-targeting agents.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:

Quantitative Data

In Vitro Potency

This compound demonstrates potent growth inhibitory activity against a wide range of human cancer cell lines, with IC50 values typically in the sub-nanomolar to low nanomolar range.[1]

| Cell Line | Cancer Type | IC50 (nmol/L) |

| U-937 | Histiocytic Lymphoma | ~0.3 |

| DU 145 | Prostate Cancer | ~1.0 |

| Various | Multiple | Subnanomolar to low nanomolar[1] |

Note: The table provides approximate values based on available literature. Specific IC50 values can vary depending on the assay conditions.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant antitumor activity in a variety of human tumor xenograft models, including those resistant to paclitaxel.[1]

| Tumor Model | Dosing Schedule | Result |

| Various Human Xenografts | Not specified | Strong antitumor efficacy[1] |

| Paclitaxel-Resistant Models | Not specified | Significant activity[1] |

Note: More detailed quantitative data from specific xenograft studies are not publicly available in a consolidated format.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized bovine brain tubulin (e.g., from Cytoskeleton, Inc.)

-

G-PEM buffer (80 mmol/L PIPES, pH 6.9, 2.0 mmol/L MgCl2, 0.5 mmol/L EGTA, 1.0 mmol/L GTP, 5% v/v glycerol)[2]

-

This compound stock solution (in DMSO)

-

Vinblastine (positive control)

-

DMSO (vehicle control)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Resuspend lyophilized bovine brain tubulin to a final concentration of 3.2 mg/mL in ice-cold G-PEM buffer.[2]

-

Prepare serial dilutions of this compound, vinblastine, and DMSO in G-PEM buffer.

-

Add the test compounds to the wells of a 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[2]

-

Plot absorbance versus time to generate polymerization curves. The Vmax IC50 value for this compound was determined to be 3.9 μmol/L.[2]

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Human cancer cell line (e.g., U-937)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed U-937 cells in a culture flask and treat with 300 nmol/L this compound for various time points (e.g., 0, 4, 8, 12, 24 hours).[5]

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells on ice for at least 30 minutes.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

This method is used to detect the cleavage of PARP and the activation of caspase-3, which are hallmarks of apoptosis.

Materials:

-

Human cancer cell line (e.g., U-937)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-PARP antibody (recognizes full-length and cleaved PARP)

-

Rabbit anti-caspase-3 antibody (recognizes full-length and cleaved caspase-3)

-

Antibody against a loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat U-937 cells with 300 nmol/L this compound for various time points (e.g., 0, 8, 16, 24 hours).[5]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the bands corresponding to full-length and cleaved PARP and caspase-3.

Conclusion

This compound is a promising synthetic anticancer agent that emerged from a well-designed lead optimization program based on the natural product hemiasterlin. Its potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers seeking to further investigate the properties and applications of this compound and related compounds in the field of oncology. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows used to characterize it. Further research into the precise molecular interactions of this compound with tubulin and the downstream signaling pathways it modulates will continue to enhance our understanding of this important class of anticancer compounds.

References

- 1. A modeling analysis of the effects of molecular size and binding affinity on tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Tubulin-based antimitotic mechanism of this compound, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

E7974: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analog of the marine natural product hemiasterlin, a potent cytotoxic tripeptide originally isolated from marine sponges.[1] Developed as a potential anticancer agent, this compound has demonstrated significant biological activity by targeting the microtubule cytoskeleton, a critical component for cell division. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and preclinical and clinical data. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development efforts.

Core Mechanism of Action: Tubulin Destabilization

This compound exerts its primary biological effect as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent cell death.

Molecular Interaction:

Photoaffinity labeling studies have revealed that this compound and its analogs preferentially bind to α-tubulin , with minor binding to β-tubulin also detected.[1][2] This interaction is thought to occur at the Vinca domain of tubulin.[3][4] This binding profile distinguishes this compound from other tubulin-targeting agents like the taxanes (which bind to β-tubulin and stabilize microtubules) and many Vinca alkaloids.

Functional Consequences:

-

Inhibition of Microtubule Assembly: this compound directly inhibits the polymerization of purified tubulin in vitro.[1][2]

-

Disruption of Mitotic Spindle Formation: In cultured cancer cells, treatment with this compound leads to a marked decrease in microtubule density and the disruption of normal mitotic spindle architecture.[1]

-